N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide
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Overview
Description
N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .
Mechanism of Action
Target of Action
Similar compounds, such as thiopropamine, are known to interact with norepinephrine and dopamine . These neurotransmitters play crucial roles in the nervous system, affecting mood, attention, and the body’s fight or flight response.
Mode of Action
For instance, thiopropamine, a related compound, is thought to act as a norepinephrine-dopamine reuptake inhibitor and/or releasing agent . This means it could potentially increase the concentration of these neurotransmitters in the synaptic cleft, enhancing their effects.
Biochemical Pathways
Based on its structural similarity to thiopropamine, it’s plausible that it might affect the norepinephrine and dopamine pathways . These pathways are involved in a wide range of physiological processes, including mood regulation, attention, and the body’s stress response.
Pharmacokinetics
These metabolites are further deaminated by CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Result of Action
For instance, thiophene derivatives are known to exhibit a variety of pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of thiophene-2-carboxylic acid with 1-(thiophen-2-yl)propan-2-amine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include continuous flow processes and the use of automated reactors to ensure consistent production .
Chemical Reactions Analysis
N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield thiophene sulfoxides, while reduction with LiAlH₄ can produce thiol derivatives .
Scientific Research Applications
N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives, including this compound, have shown potential as antimicrobial, anti-inflammatory, and anticancer agents.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Thiophene derivatives are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Comparison with Similar Compounds
N-(1-(thiophen-2-yl)propan-2-yl)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its dual thiophene rings provide a distinct scaffold for interactions with molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-(1-thiophen-2-ylpropan-2-yl)thiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-9(7-11-3-2-5-16-11)13-12(14)10-4-6-15-8-10/h2-6,8-9H,7H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHBSOGAKJAMGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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